molecular formula C7H13NO B13984494 1,4-Dimethylpiperidin-2-one CAS No. 15031-90-0

1,4-Dimethylpiperidin-2-one

Cat. No.: B13984494
CAS No.: 15031-90-0
M. Wt: 127.18 g/mol
InChI Key: JBCMUNOVVMEKMO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Piperidinones are a noteworthy class within this field, characterized by a six-membered ring containing one nitrogen atom and a carbonyl group (a ketone function within the ring). Specifically, 1,4-Dimethylpiperidin-2-one belongs to the family of piperidin-2-ones, also known as δ-lactams. The structure of this compound features a methyl group attached to the nitrogen atom (position 1) and another methyl group at the 4-position of the piperidine (B6355638) ring.

The presence of the amide functional group within the six-membered ring imparts specific chemical properties to piperidinones. The carbonyl group at the 2-position influences the conformational preferences of the piperidine ring, often favoring a half-chair conformation over the typical chair form seen in saturated piperidines. The nitrogen atom's lone pair of electrons can participate in resonance with the adjacent carbonyl group, which affects the basicity and nucleophilicity of the nitrogen. The substitution pattern, in this case, the N-methyl and 4-methyl groups, further refines the molecule's steric and electronic properties. nih.gov

Significance of Piperidinone Scaffolds in Academic Research

The piperidinone scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. core.ac.uk Piperidine and its oxygenated derivatives, including piperidin-2-ones, are present in a wide variety of natural alkaloids and synthetic pharmaceuticals. core.ac.uk This has led to significant academic and industrial research into the synthesis and functionalization of these heterocyclic systems.

The development of novel synthetic routes to substituted piperidinones is an active area of research. Methods such as multi-component reactions, Dieckmann cyclizations, and catalytic hydrogenations are employed to create a diverse range of piperidinone derivatives. core.ac.ukresearchgate.net These synthetic efforts are driven by the need for new building blocks for drug discovery programs. For instance, substituted piperidinones are key intermediates in the synthesis of kinase inhibitors and modulators of glutamate (B1630785) receptors. core.ac.uk

The biological importance of the piperidinone core is underscored by its presence in compounds with a broad spectrum of activities. While specific data on this compound is limited, research on related structures offers insights. For example, derivatives of 4,4-dimethylpiperidin-2-one (B1610525) have been investigated for their potential effects on the central nervous system. smolecule.com Furthermore, the introduction of methyl groups on the piperidine ring is known to influence the pharmacological properties of various classes of compounds, including opioid receptor ligands. nih.govacs.org

Scope and Research Focus on this compound

Despite the broad interest in substituted piperidinones, a detailed survey of the scientific literature reveals that this compound itself has not been the subject of extensive, dedicated research. While its constituent parts, the N-methyl-2-piperidone and 4-methyl-2-piperidone scaffolds, have been studied, the specific combination in this compound appears to be a less explored area.

The research focus on closely related compounds provides a basis for understanding the potential characteristics of this compound. For example, studies on N-methylated lactams highlight their potential as bioactive molecules. glpbio.com The presence of a methyl group on the nitrogen atom eliminates the possibility of N-H acidity and introduces specific steric and electronic effects. Similarly, the 4-methyl substituent on the piperidine ring can influence the molecule's conformation and its interactions with biological targets. acs.org

The limited available information suggests that this compound would likely serve as a synthetic intermediate for the creation of more complex molecules. The presence of the lactam functionality allows for various chemical transformations. However, without dedicated studies, its specific properties and potential applications remain largely theoretical, representing a potential gap in the current body of chemical knowledge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15031-90-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1,4-dimethylpiperidin-2-one

InChI

InChI=1S/C7H13NO/c1-6-3-4-8(2)7(9)5-6/h6H,3-5H2,1-2H3

InChI Key

JBCMUNOVVMEKMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(=O)C1)C

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1,4-Dimethylpiperidin-2-one and Analogs

The construction of the this compound framework can be achieved through various synthetic routes, broadly categorized into cyclization reactions to form the piperidinone ring and alkylation or derivatization of pre-existing piperidinone cores.

Cyclization Reactions for Piperidinone Ring Formation

The formation of the six-membered lactam ring is a key step in the synthesis of this compound. Several cyclization strategies have been employed to achieve this, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

The Mannich reaction is a powerful tool for the synthesis of substituted piperidones. This three-component condensation reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. sciencemadness.orgnih.gov In the context of this compound synthesis, a primary amine (methylamine) can be reacted with formaldehyde and a suitable keto-acid or its derivative. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular cyclization. nih.gov

A general representation of a Mannich-type approach to substituted 4-piperidones is the reaction of an amine, an aldehyde, and a ketone in an acidic medium, which can lead to the formation of the piperidone ring. sciencemadness.org While specific examples for the direct synthesis of this compound via a one-pot Mannich reaction are not extensively detailed, the principles of this reaction are widely applied in the synthesis of various piperidinone-based compounds. researchgate.netsciencemadness.org The use of acetic acid as a solvent has been shown to facilitate these reactions, often leading to satisfactory yields and easier product isolation. sciencemadness.org

Table 1: Examples of Mannich Reactions for Piperidone Synthesis

Amine Aldehyde Ketone/Keto-ester Product Reference
Methylamine Formaldehyde Acetoacetic ester 3-Acetyl-1-methyl-4-piperidone sciencemadness.org
Ammonium Acetate Benzaldehyde Acetone 2,6-Diphenyl-4-piperidone sciencemadness.org

This table presents examples of Mannich and related reactions for the synthesis of substituted piperidones, illustrating the versatility of the approach.

Radical cyclization reactions offer a powerful method for the construction of piperidine (B6355638) and piperidinone rings, often with a high degree of stereocontrol. nih.govorganic-chemistry.orgresearchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated functional group. For the synthesis of analogs of this compound, a common strategy involves the cyclization of an acyclic precursor containing a nitrogen atom and an appropriately positioned radical precursor and acceptor.

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.org The choice of the radical initiator and mediator can significantly influence the diastereoselectivity of the cyclization. For instance, the use of tris(trimethylsilyl)silane (TTMSS) as a radical mediator has been shown to provide higher diastereoselectivity compared to tributyltin hydride (TBTH), affording the trans piperidines with high stereocontrol. nih.govorganic-chemistry.org This enhancement is attributed to a cascade process involving radical cyclization, 1,5-radical translocation, and a Smiles-type rearrangement of the minor stereoisomer. nih.gov

Table 2: Diastereoselectivity in Radical Cyclization for 2,4-Disubstituted Piperidine Synthesis

Radical Precursor Radical Mediator Product (trans:cis ratio) Yield (%) Reference
7-substituted-6-aza-8-bromooct-2-enoate Tributyltin hydride (TBTH) 3:1 to 6:1 - nih.govorganic-chemistry.org

This table highlights the influence of the radical mediator on the diastereoselectivity of piperidine ring formation.

Intramolecular hydroalkenylation and hydrosilylation reactions represent another avenue for the synthesis of piperidinone analogs. These methods involve the intramolecular addition of a C-H or Si-H bond across a carbon-carbon double or triple bond, catalyzed by a transition metal complex. While specific examples leading directly to this compound are not prevalent in the literature, the general principles can be applied to the synthesis of substituted piperidines.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to be an efficient method for the synthesis of 3-substituted pyrrolidines, demonstrating the potential of such strategies for N-heterocycle synthesis. researchgate.net These types of reactions could be adapted for the synthesis of piperidinone precursors.

Hydrosilylation of dienes, catalyzed by copper complexes, offers a route to allylsilanes which are versatile synthetic intermediates. researchgate.net These intermediates could potentially be further elaborated to form piperidinone rings.

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a versatile strategy for constructing piperidinone frameworks. These can include [3+2] and [4+2] annulations, providing access to pyrrolidine and piperidine cores, respectively. nih.gov Iodine-mediated annulation of N-cyclopropyl enamines is another approach to form dihydropyridine structures. researchgate.net

Alkylation and Derivatization Routes

An alternative and often more direct approach to this compound involves the alkylation of a pre-formed piperidinone ring. This strategy typically starts with a readily available piperidinone precursor, such as 4-methyl-2-piperidone or 1-methyl-2-piperidone.

The α-alkylation of 1-methyl-2-piperidone can be achieved by first generating the lithium enolate with a strong base, such as lithium dimethylamide, followed by reaction with an alkylating agent like methyl iodide. cdnsciencepub.com This method has been shown to produce 1,3-dimethyl-2-piperidone in high yield. Further alkylation at the α-position is also possible, leading to gem-disubstituted products. cdnsciencepub.com Similarly, the synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported through the alkylation of the corresponding N-protected piperidin-2-one. researchgate.net

N-alkylation of 4-piperidone (B1582916) is another key transformation. sciencemadness.orgsciencemadness.org Reductive amination is a common method for this purpose, where 4-piperidone is reacted with an aldehyde in the presence of a reducing agent. sciencemadness.org

The derivatization of piperidones can also be used to introduce functionality. For example, 4-piperidones can be converted to their aryl-substituted analogs through superacid activation. nih.gov

This table provides examples of alkylation reactions on piperidone scaffolds, demonstrating methods for introducing methyl groups at various positions.

Stereoselective Synthesis of Piperidinone Derivatives

The stereocontrolled synthesis of piperidinone derivatives is a important area of research, as the spatial arrangement of substituents on the piperidinone core profoundly influences their biological activity. While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the reviewed literature, general strategies for achieving high levels of stereoselectivity in the synthesis of substituted piperidinones can be extrapolated. These methodologies often rely on chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

One notable approach involves the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a compound structurally related to this compound. This method utilizes D-phenylglycinol as a chiral auxiliary to induce stereoselectivity during the alkylation of the piperidinone ring. The choice of protecting group for the hydroxyl function on the auxiliary and the stoichiometry of the alkylating agent were found to be critical in determining the diastereomeric excess of the product. For instance, alkylation of the unprotected hydroxyl-containing intermediate with 2.5 equivalents of s-BuLi resulted in a single diastereomer. In contrast, protection of the hydroxyl group led to a change in the diastereomeric ratio, highlighting the subtle interplay of steric and electronic factors in directing the stereochemical outcome.

Another powerful strategy for the stereoselective synthesis of polysubstituted piperidinones is the use of domino reactions. For example, a domino Mannich-Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines, employing D-arabinopyranosylamine as a chiral auxiliary, has been shown to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent stereocontrolled transformations of these intermediates, such as conjugate cuprate addition or enolate alkylation, allow for the synthesis of variously substituted piperidinones with defined stereochemistry.

The imino Diels-Alder reaction represents another valuable tool for the stereoselective construction of the piperidinone scaffold. The reaction of 2-amino-4-(alkoxymethyl)-1,3-butadienes with non-activated aldimines in the presence of a Lewis acid catalyst like ZnCl₂ can yield substituted 4-aminotetrahydropyridines with high stereoselectivity. These intermediates can then be hydrolyzed to the corresponding 4-piperidone derivatives. The stereochemistry of the cyclization has been observed to be dependent on the nature of the N-substituent of the imine.

Green Chemistry Approaches in Piperidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including piperidinones, to minimize environmental impact and enhance sustainability. While specific green chemistry protocols for the synthesis of this compound are not explicitly detailed in the available literature, broader trends in the green synthesis of N-substituted piperidones and related structures provide a framework for developing more environmentally benign routes to this compound.

A significant advancement in this area is the use of deep eutectic solvents (DESs) as alternative reaction media. For instance, a glucose-urea DES has been effectively employed in the synthesis of various piperidin-4-one derivatives. researchgate.net This method offers several advantages, including the use of inexpensive, biodegradable, and non-toxic starting materials, and it avoids the use of harmful volatile organic solvents. researchgate.net The reaction of an appropriate ketone, a benzaldehyde derivative, and ammonia in a glucose-choline chloride DES has also been reported to produce 2,6-diarylpiperidin-4-ones in good to excellent yields through an atom-economical pathway. researchgate.net

Another green approach involves the development of one-pot synthesis procedures. A facile, one-pot, catalyst-free synthesis of 1,4-diketones, which can be precursors to piperidinone structures, has been demonstrated in water. rsc.org This method involves a three-component reaction of an alkylglyoxal, a 1,3-dicarbonyl compound, and a nucleophile, showcasing the potential of aqueous media for complex organic transformations. rsc.org

The following table summarizes the key features of some green chemistry approaches applicable to piperidinone synthesis:

Green Chemistry ApproachKey FeaturesExample Application
Deep Eutectic Solvents (DESs) Inexpensive, biodegradable, non-toxic, recyclableSynthesis of piperidin-4-one derivatives using a glucose-urea DES researchgate.net
Aqueous Media Environmentally benign, readily available, safeThree-component synthesis of 1,4-diketones in water rsc.org
One-Pot Synthesis Reduces waste, saves energy and timeOne-pot synthesis of dihydropyran heterocycles rsc.org
Atom Economy Maximizes the incorporation of starting materials into the final productTandem aldol condensation/isomerization/aromatization for phenolic derivatives researchgate.net

These examples underscore the potential for developing greener synthetic routes to this compound by embracing alternative solvents, one-pot procedures, and maximizing atom economy.

Mechanistic Investigations of Key Synthetic Reactions

Reaction Pathway Elucidation

A common and well-studied pathway for the formation of polysubstituted 2-piperidinones involves a sequence of classical organic reactions. This sequence often commences with a Knoevenagel condensation, followed by a Michael addition and a Mannich reaction, culminating in a stereoselective cyclization to form the piperidine ring. In some instances, the initial product is a polysubstituted 2-hydroxypiperidine, which can then undergo dehydration and isomerization to yield a more stable tetrahydropyridine derivative. The entire process can be considered a domino reaction, where a series of transformations occur in a single pot, often with high stereoselectivity.

For example, the formation of certain polysubstituted 1,4,5,6-tetrahydropyridine moieties has been proposed to proceed through a Michael addition, a Mannich reaction, stereoselective cyclization, dehydration, and finally isomerization. The use of ammonium acetate in such reactions is noteworthy as it can act as both a nitrogen source for the piperidine ring and as a base to facilitate the condensation reactions.

The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction used to form 4-piperidones. This reaction involves the condensation of two moles of an aromatic aldehyde with a primary amine and a dialkyl β-ketodicarboxylate in what is essentially a double Mannich reaction. The initial steps involve the formation of an enamine from the primary amine and the β-ketoester, which then acts as a nucleophile in a Mannich-type reaction with the aldehyde.

Transition State Analysis

The stereochemical outcome of many reactions that form the piperidinone ring is determined at the transition state of the key bond-forming step. While specific transition state analyses for the synthesis of this compound are not available in the reviewed literature, general principles of transition state theory can be applied to understand the stereoselectivity observed in related syntheses.

In many cyclization reactions leading to six-membered rings like piperidinone, the transition state is often described as having a chair-like or boat-like conformation. The relative energies of these transition states, which are influenced by steric and electronic interactions between the substituents, dictate the preferred reaction pathway and thus the stereochemistry of the product.

For instance, in the synthesis of certain piperidone derivatives, the high diastereoselectivity observed has been attributed to a chair-like transition state in the six-membered ring formation, where bulky substituents preferentially occupy pseudoequatorial positions to minimize steric strain. researchgate.net This arrangement leads to the formation of a single, thermodynamically favored diastereomer.

Computational chemistry plays an increasingly important role in transition state analysis. Quantum mechanical calculations can be used to model the geometries and energies of various possible transition states, providing insights into the factors that control stereoselectivity. These computational studies can help to rationalize experimental observations and guide the design of new, more selective catalysts and reaction conditions.

While detailed computational studies on the transition states involved in the synthesis of this compound are yet to be reported, the principles of conformational analysis and the application of computational tools are essential for a deeper understanding of the stereochemical control in piperidinone synthesis.

Catalytic Mechanisms in Piperidinone Formation

Catalysis plays a pivotal role in many modern synthetic methods for piperidinone formation, enhancing reaction rates, yields, and stereoselectivity. The mechanisms by which these catalysts operate are diverse and depend on the nature of the catalyst and the specific reaction.

Lewis Acid Catalysis: Lewis acids are frequently employed to activate substrates and facilitate key bond-forming steps. For example, in the imino Diels-Alder reaction for the synthesis of 4-piperidones, a Lewis acid such as ZnCl₂ can coordinate to the imine nitrogen, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the diene. This activation is crucial for the reaction to proceed with non-activated imines.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can activate substrates through the formation of transient, covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions (e.g., hydrogen bonding). For instance, a carbene-catalyzed intramolecular Mannich reaction (IMAMR) has been shown to produce piperidinone derivatives with good enantioselectivity and high yields. nih.gov The N-heterocyclic carbene (NHC) catalyst is believed to generate a reactive enolate intermediate that undergoes a stereoselective intramolecular cyclization.

Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of transformations leading to piperidinones. For example, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto a pre-formed piperidinone ring. researchgate.net Nickel-catalyzed cyclization of 1,7-ene-dienes has been utilized to synthesize bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.gov The proposed mechanism for this reaction involves the formation of a nickelacyclopentane intermediate.

The following table provides a summary of different catalytic mechanisms in piperidinone formation:

Catalyst TypeGeneral Mechanism of ActionExample Reaction
Lewis Acids Activation of electrophiles (e.g., imines) by coordinationImino Diels-Alder reaction
Organocatalysts Formation of reactive intermediates (e.g., enamines, iminium ions)Carbene-catalyzed Intramolecular Mannich Reaction nih.gov
Transition Metals Oxidative addition, reductive elimination, migratory insertionNickel-catalyzed cyclization of 1,7-ene-dienes nih.gov

A deeper understanding of these catalytic mechanisms is essential for the rational design of new and improved synthetic methods for this compound and other valuable piperidinone derivatives.

Post-Synthetic Modifications and Functionalization of the Piperidinone Core

The piperidinone scaffold serves as a versatile template for the synthesis of a wide array of more complex molecules. Post-synthetic modification and functionalization of the piperidinone core allow for the introduction of diverse substituents and the construction of novel molecular architectures. While specific examples of the functionalization of this compound are limited in the provided literature, the general reactivity of the piperidinone ring system is well-documented.

The presence of the carbonyl group and the nitrogen atom in the piperidinone ring provides multiple sites for chemical modification. The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, and other functional groups at the C3 and C5 positions of a 4-piperidone or the C3 position of a 2-piperidone.

The nitrogen atom of the piperidinone ring can be functionalized through N-alkylation, N-acylation, or N-arylation reactions. For example, a series of 4-piperidone-1-carboxamides have been synthesized by reacting an N-unsubstituted 3,5-bis(ylidene)-4-piperidone with an isocyanate. rsc.org Similarly, 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones can be prepared, demonstrating the versatility of N-functionalization. rsc.org

The carbonyl group itself can undergo a variety of reactions. It can be reduced to a hydroxyl group, which can then be further modified. It can also participate in condensation reactions, such as the aldol condensation, to form α,β-unsaturated piperidinones. These unsaturated systems can then serve as Michael acceptors for the introduction of nucleophiles.

Furthermore, the piperidinone ring can be a precursor to other heterocyclic systems. For example, dispiro-heterocycles have been synthesized through a [3+2]-cycloaddition reaction of an azomethine ylide with a 3,5-bis(ylidene)-4-piperidone. rsc.org

The following table summarizes some of the common post-synthetic modifications of the piperidinone core:

Reaction SiteType of ReactionFunctional Group Introduced/Modified
α-Carbon Enolate alkylationAlkyl, aryl groups
Nitrogen Atom N-alkylation, N-acylationAlkyl, acyl, sulfonyl groups
Carbonyl Group Reduction, Aldol condensationHydroxyl, α,β-unsaturated system
Ring System Cycloaddition reactionsFused or spirocyclic systems

These functionalization strategies highlight the synthetic utility of the piperidinone core as a building block for the creation of diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Introduction of Diverse Substituents

The introduction of a wide array of substituents onto the this compound core is most effectively achieved through the alkylation of its enolate. This classical yet powerful method allows for the formation of new carbon-carbon bonds at the C3 position, alpha to the carbonyl group. The general strategy involves the deprotonation of the C3 position using a strong, non-nucleophilic base to form a lithium enolate, which is then quenched with an electrophile, typically an alkyl halide.

While specific studies detailing the alkylation of this compound are not extensively documented in publicly available literature, the reactivity can be confidently inferred from studies on closely related analogs, such as 1-methyl-2-piperidone. Research conducted on 1-methyl-2-piperidone has demonstrated that it can be efficiently alkylated at the C3 position in high yields. cdnsciencepub.com This methodology is directly applicable to this compound, where the methyl group at the C4 position is not expected to significantly alter the fundamental reactivity of the enolate at C3.

The reaction typically proceeds by generating the lithium enolate with a strong base like lithium dimethylamide in an aprotic solvent such as benzene. The subsequent addition of an alkylating agent, for instance, an alkyl iodide, leads to the formation of the 3-substituted-1,4-dimethylpiperidin-2-one. A slight excess of the base and the alkylating agent can ensure the reaction goes to completion. cdnsciencepub.com

This method's versatility allows for the introduction of a variety of alkyl groups, as illustrated in the table below, which is based on the successful alkylation of the analogous 1-methyl-2-piperidone.

Starting MaterialAlkylating AgentProductYield (%)
This compoundMethyl Iodide1,3,4-Trimethylpiperidin-2-one(High)
This compoundEthyl Iodide3-Ethyl-1,4-dimethylpiperidin-2-one(High)

Yields are extrapolated from high-yield reactions on the analogous compound 1-methyl-2-piperidone. cdnsciencepub.com

Furthermore, this methodology can be extended to introduce a second substituent at the C3 position. The resulting 1,3,4-trimethylpiperidin-2-one can be subjected to a second deprotonation-alkylation sequence to yield 1,3,3,4-tetramethylpiperidin-2-one, demonstrating the potential for creating quaternary carbon centers. cdnsciencepub.com

Regioselective Functionalization Studies

Regioselectivity in the functionalization of this compound is a critical consideration due to the presence of multiple potentially reactive sites. The primary focus of regioselective studies is the controlled functionalization at the C3 position versus other positions on the piperidine ring.

The generation of the enolate under thermodynamic or kinetic control is a key factor in determining the regioselectivity of deprotonation in substituted cyclic ketones. However, in the case of this compound, the C3 position is the most activated site for deprotonation due to the adjacent electron-withdrawing carbonyl group. The protons at C5 and C6 are significantly less acidic, and the N-methyl and C4-methyl groups are generally not reactive under typical enolate formation conditions.

Therefore, the alkylation of this compound via its enolate is expected to be highly regioselective, yielding products substituted exclusively at the C3 position. Studies on the analogous 1-methyl-2-piperidone support this, with no detectable amounts of O-alkylated or bis-alkylated products at other positions when the reaction is carefully controlled. cdnsciencepub.com

The table below summarizes the expected regioselective alkylation products of this compound based on the established reactivity of similar 2-piperidone systems.

ReactantReagentsMajor Regioisomeric ProductRationale for Regioselectivity
This compound1. Lithium Dimethylamide 2. Methyl Iodide1,3,4-Trimethylpiperidin-2-oneExclusive formation of the C3-enolate due to the activating effect of the adjacent carbonyl group.
1,3,4-Trimethylpiperidin-2-one1. Lithium Dimethylamide 2. Methyl Iodide1,3,3,4-Tetramethylpiperidin-2-oneDeprotonation and subsequent alkylation at the sole remaining acidic alpha-proton at the C3 position.

Product formation and regioselectivity are based on the reported reactions of 1-methyl-2-piperidone and 1,3-dimethyl-2-piperidone. cdnsciencepub.com

Iii. Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 1,4-dimethylpiperidin-2-one, providing unambiguous evidence of its chemical structure and conformational dynamics.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. The resulting spectra reveal detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, protons closer to the electron-withdrawing carbonyl group and the nitrogen atom are expected to appear at a lower field (higher ppm value). The N-methyl and the C4-methyl groups would each exhibit a distinct singlet, while the protons on the piperidine (B6355638) ring would show more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon (C2) is characteristically found at a very low field (around 170-185 ppm for amides). The carbons adjacent to the nitrogen (C6) and the carbon bearing the methyl group (C4) would also have distinct chemical shifts, as would the remaining ring carbons (C3 and C5) and the two methyl carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted Chemical Shift (ppm)
C=O175.3
N-CH₂54.2
C-CH₃34.7
CH₂33.1
CH₂30.5
N-CH₃30.1
C-CH₃22.0

Note: Data is based on computational predictions and may vary from experimental values.

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring (e.g., between H3 and H4, H4 and H5, and H5 and H6), confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy maps long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the N-methyl protons to the C2 (carbonyl) and C6 carbons, and from the C4-methyl protons to the C3, C4, and C5 carbons, thereby confirming the positions of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could show correlations between the axial and equatorial protons on the ring and with the methyl groups, providing insight into the preferred chair conformation of the piperidine ring and the orientation of the substituents.

The piperidine ring in this compound is not static and can undergo conformational changes, primarily ring inversion between two chair forms. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study these conformational equilibria. At low temperatures, the rate of inversion may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial conformers. As the temperature is increased, the rate of inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. By analyzing the changes in the NMR lineshapes with temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process, providing quantitative information about the energy barrier to this conformational change.

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of specific vibrational modes, providing a characteristic "fingerprint" of the molecule's functional groups.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group (lactam). This band typically appears in the region of 1680-1630 cm⁻¹. The exact position can provide clues about the ring strain and electronic environment. Other characteristic bands include C-H stretching vibrations for the methyl and methylene (B1212753) groups (typically in the 2850-3000 cm⁻¹ region) and C-N stretching vibrations. The absence of an N-H stretching band (usually around 3200-3400 cm⁻¹) would confirm the N-methylation of the piperidinone ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Appearance
C=O Stretch (Amide I)1680 - 1630Strong, Sharp
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric)~1450Medium
C-N Stretch1250 - 1020Medium to Weak

Note: These are general ranges and the exact peak positions for this compound would be determined from an experimental spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. The molecular formula for this compound is C₇H₁₃NO, giving it a monoisotopic molecular weight of 127.10 g/mol .

While an experimental mass spectrum for this compound is not available in the referenced literature, a theoretical fragmentation pattern can be predicted based on the functional groups present—a tertiary amine and a cyclic amide (lactam).

Upon electron ionization, the molecular ion peak (M⁺·) would be expected at an m/z of 127. Key fragmentation pathways for cyclic amides and amines would likely include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines. Loss of the methyl group at the 4-position (·CH₃, 15 Da) or cleavage of the ring could occur. The loss of the N-methyl group (·CH₃) is less likely as it would leave a less stable radical.

Amide Fragmentation: The lactam ring can undergo characteristic fragmentation. A primary cleavage could be the loss of carbon monoxide (CO, 28 Da), a common fragmentation for cyclic ketones and lactams, leading to a fragment ion at m/z 99.

Ring Opening and Cleavage: The molecular ion could undergo ring-opening followed by various bond cleavages. For instance, cleavage adjacent to the carbonyl group is a typical pathway for amides.

A plausible major fragment could arise from the cleavage of the bond between C4 and C5, followed by the loss of an ethene molecule after a hydrogen rearrangement, or other complex rearrangements. The presence of the N-methyl group would also influence the fragmentation, often directing cleavage at the adjacent C-C bonds in the ring.

A summary of expected significant fragments is presented below.

Predicted m/z Possible Fragment Identity Neutral Loss
127Molecular Ion [M]⁺·-
112[M - CH₃]⁺·CH₃
99[M - CO]⁺·CO
84[M - CH₃ - CO]⁺··CH₃, CO
57C₃H₅O⁺ or C₄H₉⁺Multiple
42C₂H₄N⁺Multiple
This table is based on theoretical fragmentation patterns for amides and amines and is not derived from experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The primary chromophore in this compound is the amide functional group within the lactam ring.

Saturated amides typically exhibit a weak absorption band (n→π* transition) in the far UV region, generally around 200-220 nm. As this compound lacks any extended conjugation or other significant chromophores, it is not expected to absorb light in the near-UV or visible range (250-800 nm). No experimental UV-Vis absorption spectra for this specific compound were found in the reviewed scientific literature.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and conformational preferences.

Determination of Crystal Structure

A thorough search of crystallographic databases and the scientific literature revealed no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Conformational Preferences in the Crystalline State

Without a solved crystal structure, the specific conformational preferences of the piperidin-2-one ring and the orientation of the two methyl groups (one on the nitrogen and one at the 4-position) in the crystalline state cannot be determined experimentally. In related six-membered rings like piperidines, chair conformations are generally preferred to minimize steric and torsional strain. chemrevlett.com However, the presence of the carbonyl group at the 2-position introduces planar geometry for the C-C(=O)-N segment, which would likely distort the ring from a perfect chair conformation into a half-chair or twist-boat conformation. The exact conformation would be influenced by the steric demands of the methyl groups and the packing forces within the crystal lattice.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Van der Waals)

The analysis of intermolecular interactions in the solid state is contingent upon knowing the crystal structure. Since the crystal structure of this compound has not been reported, a detailed discussion of its specific intermolecular forces in the lattice is not possible.

Based on its molecular structure, potential interactions can be hypothesized. As the amide nitrogen is methylated, there are no N-H protons available to act as hydrogen bond donors. The carbonyl oxygen, however, is a potential hydrogen bond acceptor. Therefore, in the crystal lattice, the dominant intermolecular interactions would likely be:

Van der Waals forces: These dispersion forces would be the primary cohesive interactions between molecules.

Dipole-dipole interactions: The polar amide group creates a significant molecular dipole, which would lead to dipole-dipole alignment in the crystal lattice.

Weak C-H···O interactions: The oxygen of the carbonyl group could potentially act as an acceptor for weak hydrogen bonds from the C-H groups of neighboring molecules, contributing to the stability of the crystal packing. nih.gov

These remain hypothetical interactions in the absence of experimental crystallographic data.

Conformational Isomerism and Dynamics in Solution and Solid State

The six-membered piperidin-2-one ring is not planar and, similar to cyclohexane, adopts puckered conformations to alleviate angle and torsional strain. The presence of an sp²-hybridized carbonyl carbon and a partially sp²-hybridized nitrogen atom within the ring introduces distinct conformational possibilities compared to simple cycloalkanes.

The piperidin-2-one ring can theoretically exist in several conformations, primarily variations of the chair, boat, and twist-boat forms. For most simple piperidine derivatives, the chair conformation is significantly more stable than the boat or twist-boat forms due to minimized torsional and steric strain. rsc.orgnih.gov The energy difference is substantial enough that the molecule exists almost exclusively in the chair form at room temperature.

Table 1: Relative Energies of Cyclohexane Conformers (Illustrative) This table provides a general reference for the energy differences in a related six-membered ring system.

Conformation Relative Energy (kcal/mol) Key Strain Elements
Chair 0 Staggered bonds, no angle strain
Twist-Boat ~5.5 Reduced flagpole interactions, some torsional strain
Boat ~6.9 Eclipsing strain, flagpole steric hindrance

The conformational preference of the this compound ring is heavily influenced by the steric and electronic effects of the two methyl groups.

N-Methyl Group: The substitution of a methyl group on the nitrogen atom introduces several effects. Firstly, the nitrogen atom in a lactam is partially sp² hybridized due to amide resonance, leading to a more planar geometry around the nitrogen compared to an amine. This planarity affects the puckering of the ring. Secondly, the N-methyl group itself has conformational preferences. In N-methylpiperidine, an equilibrium exists between conformers with the methyl group in the axial and equatorial positions. montana.edu However, the lactam functionality in this compound constrains the N-methyl group's orientation relative to the carbonyl group, which is discussed in the context of rotameric forms. The presence of the N-methyl group can also influence the rotational barrier around the C-N amide bond. montana.edu

Computational analyses of N,2- and N,3-dimethylpiperidines show a preference for the diequatorial conformation. libretexts.org For this compound, the combination of the strong equatorial preference of the C4-methyl group and the stereoelectronic demands of the lactam ring results in a highly favored chair conformation with the C4-methyl group in the equatorial position.

Table 2: Conformational Free Energy Differences (ΔG°) for a Methyl Group in Six-Membered Rings

Compound Substituent Position ΔG° (kcal/mol) (Equatorial preference)
Methylcyclohexane C1 1.74
4-Methylpiperidine C4 ~1.7

A key structural feature of amides, including cyclic amides like this compound, is the restricted rotation around the carbon-nitrogen (C2-N1) bond due to its partial double bond character. This restricted rotation gives rise to rotational isomers, or rotamers. For N,N-disubstituted amides, these are often referred to as E/Z isomers.

In this compound, the N-methyl group can be either syn (cis) or anti (trans) to the carbonyl oxygen. The energy difference between these rotamers and the barrier to their interconversion can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. semanticscholar.org At room temperature, the rotation is often slow on the NMR timescale, leading to distinct signals for the two rotamers if they are significantly populated. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single averaged signal.

The barrier to rotation in N,N-dimethylamides is influenced by both steric and electronic factors of the substituents. Theoretical calculations on a series of N-methyl-substituted amides have been performed to determine these rotational barriers. montana.edu For N,N-dimethylacetamide, a simple acyclic analog, the rotational barrier is approximately 19.5 kcal/mol. semanticscholar.org The barrier in a cyclic system like this compound is expected to be of a similar magnitude, though it will be modulated by the constraints of the ring structure. The relative stability of the rotamers will be determined by the steric interactions between the N-methyl group and the adjacent methylene protons (at C6) of the piperidine ring.

Table 3: Calculated Rotational Barriers for Simple N-Methyl Amides

Compound Method Rotational Barrier (kcal/mol)
N-Methylformamide MP2/6-311+G** ~20.0
N,N-Dimethylformamide Experimental 21.0
N,N-Dimethylacetamide Dynamic NMR 19.5

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. Among these methods, Density Functional Theory (DFT) has emerged as a particularly powerful and versatile tool for studying medium-sized organic molecules like 1,4-Dimethylpiperidin-2-one, balancing computational cost with reliable results.

Density Functional Theory is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. DFT calculations on substituted piperidone systems are used to determine optimized geometries, electronic properties, and vibrational spectra, providing a comprehensive understanding of their molecular characteristics. jksus.org

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The piperidin-2-one ring typically adopts a non-planar, chair-like or twisted-chair conformation to minimize steric and torsional strain. The presence of a methyl group at the C4 position introduces a stereocenter. The lowest energy conformation is generally one where the C4-methyl group occupies an equatorial position to reduce unfavorable 1,3-diaxial interactions. The N-methyl group is situated on the nitrogen atom of the lactam ring. The optimized geometry provides the foundation for all other computational property predictions. Energetic landscape studies can further explore the relative stabilities of different conformers (e.g., chair vs. boat) and the energy barriers for their interconversion. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are standard for such optimizations. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidin-2-one Ring System Note: These are typical values for the core ring structure based on DFT calculations of related piperidine (B6355638) derivatives. Actual values for this compound would be specifically determined by a dedicated calculation.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.23O=C-N121.5
C-N (amide)1.35C-N-C118.0
N-C (alkyl)1.46N-C-C112.0
C-C1.53C-C-C111.0

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap Note: The following values are illustrative for a lactam system and are based on typical DFT (B3LYP/6-311++G(d,p)) results for similar structures. jksus.org

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-0.25
Band Gap (ΔE)6.60

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to atomic displacements, determined from the optimized molecular geometry. The results provide a set of normal modes of vibration and their corresponding frequencies.

For this compound, key vibrational modes include the characteristic C=O stretching frequency of the lactam, which is a strong and distinct peak in the IR spectrum, typically appearing in the range of 1650-1680 cm⁻¹. Other significant vibrations include the C-N stretching of the amide, various C-H stretching modes from the methyl and methylene (B1212753) groups, and CH₂ bending (scissoring and wagging) modes. Comparing the calculated frequencies with experimental spectra allows for a detailed and accurate assignment of the observed spectral bands. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the agreement with experimental data. researchgate.net

Table 3: Predicted Principal Vibrational Frequencies and Their Assignments

Frequency (cm⁻¹)AssignmentVibrational Mode
~2950-3000ν(C-H)Methyl/Methylene Asymmetric/Symmetric Stretch
~1670ν(C=O)Amide I band (Carbonyl Stretch)
~1450δ(CH₂)Methylene Scissoring
~1280ν(C-N)Amide III band (C-N Stretch)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, plotted on its electron density surface. It is an invaluable tool for predicting molecular reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. jksus.org

In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. For this compound, the MEP map would show a significant region of negative potential concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom a primary site for hydrogen bonding and interactions with electrophiles. Regions of positive potential would be located around the hydrogen atoms of the methyl and methylene groups. Such maps provide a clear, qualitative picture of the molecule's charge distribution and its implications for chemical interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule by analyzing the electronic wavefunction in terms of localized, Lewis-like bonding structures. nih.govwikipedia.org

Table 4: Key NBO Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)~50-60Amide Resonance/Hyperconjugation
σ (C-H)σ* (C-C)~2-5C-H/C-C Hyperconjugation

Ab Initio Methods

Ab initio—or "from first principles"—methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.orgchemeurope.com These methods, including Hartree-Fock (HF) theory and Density Functional Theory (DFT), are fundamental for predicting molecular properties with high accuracy. wikipedia.orgyoutube.com

For this compound, ab initio calculations would be employed to determine its equilibrium geometry, vibrational frequencies, and electronic structure. A geometry optimization, for instance, would predict bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Such studies on similar cyclic amides and piperidine derivatives have been crucial in understanding their fundamental structures. osi.lvrsc.org

Table 1: Illustrative Geometric Parameters of this compound from a Hypothetical Ab Initio Calculation (B3LYP/6-31G(d))

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C2=O81.23
N1-C21.36
N1-C61.47
N1-C7 (N-Methyl)1.46
C4-C9 (C-Methyl)1.54
**Bond Angles (°) **O8=C2-N1121.5
C2-N1-C6123.0
C3-C4-C5110.8
Dihedral Angles (°) C6-N1-C2-C3-10.5
C2-N1-C6-C545.2
N1-C6-C5-C4-60.1

Note: This data is hypothetical and serves to illustrate the typical output of an ab initio geometry optimization.

Semi-Empirical Methods

Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations by simplifying the Hartree-Fock formalism and using parameters derived from experimental data. uni-muenchen.dewikipedia.orguomustansiriyah.edu.iq Methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are particularly useful for exploring the potential energy surfaces of larger molecules or for performing initial conformational searches. uni-muenchen.dewikipedia.orgucsb.edu

For this compound, semi-empirical methods could efficiently screen various ring puckering conformations and orientations of the two methyl groups (axial vs. equatorial). These calculations are adept at predicting thermodynamic properties like the heat of formation (ΔHf). researchgate.neted.ac.uknih.gov By comparing the calculated heats of formation for different conformers, the most energetically stable structures can be identified. researchgate.net While less accurate than ab initio methods, their speed makes them invaluable for preliminary analysis before undertaking more demanding computations. ucsb.eduacs.org

Table 2: Hypothetical Relative Energies and Heats of Formation for Conformers of this compound Calculated by Semi-Empirical Methods

ConformerMethodRelative Energy (kcal/mol)Heat of Formation (ΔHf) (kcal/mol)
Chair (N-Me eq, C-Me eq)PM30.00-75.5
Chair (N-Me ax, C-Me eq)PM32.5-73.0
Chair (N-Me eq, C-Me ax)PM31.8-73.7
Twist-BoatPM35.4-70.1
Chair (N-Me eq, C-Me eq)AM10.00-72.1
Chair (N-Me ax, C-Me eq)AM12.8-69.3

Note: This data is hypothetical, illustrating the comparative results obtained from semi-empirical calculations for different molecular conformations.

Molecular Dynamics (MD) Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in various environments. researchgate.net For a flexible molecule like this compound, MD simulations are essential for comprehensive conformational sampling. researchgate.netnih.gov The piperidine ring can interconvert between different chair and twist-boat conformations, and the energy barriers between these states can be explored through simulation. researchgate.net

An MD simulation would reveal the dynamic equilibrium between different conformers, their relative populations, and the lifetimes of these states. rsc.org This is particularly important for understanding how the molecule behaves in solution, where solvent interactions can influence conformational preferences. The results of MD simulations provide a statistical picture of the molecule's structural landscape, which is crucial for interpreting its biological activity or physical properties. researchgate.net

Table 3: Illustrative Conformational Population Analysis of this compound from a Hypothetical 100 ns MD Simulation in Water

Conformational StateRing ConformationN-Methyl PositionC-Methyl PositionPopulation (%)
1 ChairEquatorialEquatorial85.2
2 ChairEquatorialAxial9.5
3 ChairAxialEquatorial3.1
4 Twist-Boat--2.2

Note: This data is for illustrative purposes only and represents a plausible outcome of an MD simulation.

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comcrystalexplorer.net The surface is generated based on the electron distribution of the molecule, and properties such as the normalized contact distance (dnorm), shape index, and curvedness are mapped onto it. iucr.orgnih.gov

For this compound, this analysis would identify the key non-covalent interactions responsible for its crystal packing. The dnorm map highlights close contacts, with red spots indicating interactions shorter than the van der Waals radii, such as C-H···O hydrogen bonds involving the carbonyl oxygen. set-science.comiucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary, breaking down the surface into contributions from specific atom-pair contacts (e.g., H···H, O···H, C···H). nih.govmdpi.com Studies on similar piperidine derivatives show that H···H contacts often dominate, reflecting the importance of van der Waals forces, followed by interactions involving heteroatoms. iucr.orgnih.gov

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact TypeContribution (%)
H···H58.5
O···H / H···O25.3
C···H / H···C12.1
N···H / H···N3.6
Other0.5

Note: This table presents hypothetical data consistent with findings for similar organic molecules containing carbonyl and amine groups. mdpi.comresearchgate.netscirp.org

Quantum Chemical Topology methods analyze the scalar fields of electron density (ρ(r)) and its derivatives to characterize chemical bonding and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) , or AIM, defines chemical bonds and interactions based on the topological properties of the electron density. The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the interaction. For a potential C-H···O hydrogen bond in a dimer of this compound, QTAIM would confirm the presence of a BCP between the hydrogen and oxygen atoms and characterize the interaction as a closed-shell, non-covalent bond.

The Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) method provides a visually intuitive way to identify and characterize weak interactions in real space. nih.govresearchgate.net It plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). unam.mxnih.gov This generates 3D isosurfaces where green indicates weak van der Waals forces, blue signifies stronger attractive interactions like hydrogen bonds, and red indicates repulsive steric clashes. nih.gov For this compound, NCI-RDG analysis would visualize the stabilizing C-H···O interactions and the broader van der Waals contacts between methyl and methylene groups. researchgate.net

Table 5: Illustrative QTAIM and NCI-RDG Parameters for a C-H···O Interaction in a Hypothetical Dimer of this compound

ParameterValueInterpretation
QTAIM (at BCP)
Electron Density, ρ(r) (a.u.)0.015Weak, closed-shell interaction
Laplacian of ρ, ∇²ρ(r) (a.u.)+0.045Depletion of charge, typical for H-bonds
NCI-RDG
sign(λ₂)ρ (a.u.)-0.012Attractive interaction
RDG (a.u.)0.45Non-covalent in nature

Note: The data is hypothetical and represents typical values for a weak to moderate hydrogen bond.

To quantify the strength of the intermolecular interactions identified by the methods above, direct calculation of the interaction energy is performed. A common approach is the supermolecular method, where the energy of a molecular dimer or cluster is calculated and compared to the sum of the energies of the individual monomers.

For a dimer of this compound, this calculation would provide a precise value for the binding energy in kcal/mol or kJ/mol. It is crucial to correct for the basis set superposition error (BSSE), typically using the counterpoise correction method, to obtain an accurate result. These calculations can further decompose the total interaction energy into physically meaningful components such as electrostatic, dispersion, and repulsion terms. This allows for a detailed understanding of the forces driving molecular association, confirming, for example, whether the stability of a dimer is primarily due to electrostatic hydrogen bonding or London dispersion forces. unimi.it

Table 6: Example Interaction Energy Calculation for a C-H···O Hydrogen-Bonded Dimer of this compound

Energy ComponentEnergy (kcal/mol)
Electrostatic-4.8
Dispersion-2.5
Pauli Repulsion+3.1
Total Interaction Energy (Uncorrected) -4.2
Basis Set Superposition Error (BSSE)0.6
Corrected Interaction Energy -3.6

Note: This data is a hypothetical example illustrating the typical components and results of an interaction energy calculation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can provide a basis for understanding its structural and electronic properties as reflected in its NMR, infrared (IR), and Raman spectra. While specific, in-depth computational studies featuring a direct comparison with experimental spectra for this compound are not extensively detailed in the reviewed literature, the established methodologies allow for a robust framework for such analysis.

The primary method for these predictions is Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for molecules of this size. A common functional used for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a suitable basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution.

Prediction of NMR Spectra

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts (δ). These calculations are typically performed on the optimized molecular geometry of the compound. The theoretical chemical shifts (δ_calc) are obtained by referencing the calculated isotropic shielding value (σ_iso) of the nucleus to the shielding value of a standard reference, typically tetramethylsilane (TMS), calculated at the same level of theory.

δ_calc = σ_ref - σ_iso

A comparison between the calculated and experimental chemical shifts provides validation for the computed structure and offers a means to assign complex spectra unambiguously.

Below is an illustrative table showing how a comparison for ¹³C and ¹H NMR data would be presented. Note: The experimental data is based on typical values for similar structures, and the predicted data is hypothetical to demonstrate the comparative process, as a dedicated study for this compound is not available in the cited literature.

Table 1: Illustrative Comparison of Experimental and Predicted NMR Chemical Shifts (ppm) for this compound

AtomExperimental δ (ppm)Predicted δ (ppm) (GIAO/B3LYP)Difference |Δδ|
C2 (C=O)~175(Value)(Value)
C6~55(Value)(Value)
C4~35(Value)(Value)
C3, C5~30-33(Value)(Value)
N-CH₃~30(Value)(Value)
C4-CH₃~22(Value)(Value)

Prediction of Vibrational Spectra (IR and Raman)

Theoretical vibrational (infrared and Raman) spectra are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. This analysis yields the harmonic vibrational frequencies. It is a well-established phenomenon that theoretical harmonic frequencies are often higher than the corresponding experimental frequencies due to the neglect of anharmonicity in the calculation and limitations of the theoretical method.

To account for this systematic overestimation, the calculated frequencies are typically multiplied by a scaling factor. The appropriate scaling factor depends on the level of theory (functional and basis set) used. For DFT calculations with the B3LYP functional, scaling factors are generally in the range of 0.96-0.98. The comparison between scaled theoretical frequencies and experimental IR and Raman peak positions allows for a detailed assignment of the vibrational modes of the molecule.

The table below illustrates how a comparison of key vibrational frequencies would be structured.

Table 2: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode AssignmentExperimental IR (cm⁻¹)Predicted (Scaled) (cm⁻¹)Difference (cm⁻¹)
C-H Stretch (Aliphatic)2850-2960(Value)(Value)
C=O Stretch (Amide)~1640-1680(Value)(Value)
CH₂ Bend~1465(Value)(Value)
C-N Stretch~1250(Value)(Value)

By correlating the predicted spectra with experimental results, researchers can confirm the molecular structure, understand the nature of its chemical bonds, and provide a comprehensive spectroscopic characterization. The close agreement often found between scaled theoretical data and experimental values in similar piperidone systems underscores the predictive power and utility of computational spectroscopy.

V. Advanced Research Directions and Non Prohibited Applications

Design and Synthesis of Advanced Piperidinone Scaffolds for Specific Research Applications

The inherent reactivity and conformational flexibility of the piperidinone ring make it an ideal template for the development of sophisticated molecular probes and research tools. Synthetic chemists are continually devising new methodologies to create advanced piperidinone scaffolds with tailored properties for specific research applications.

Targeted derivatization of the piperidinone scaffold is a key strategy for modulating its molecular recognition properties. By strategically introducing various functional groups at different positions of the piperidinone ring, researchers can fine-tune the molecule's size, shape, and electronic properties to achieve desired interactions with biological targets. This approach has been instrumental in the development of highly selective ligands for a range of proteins.

Recent synthetic strategies have focused on creating diverse libraries of piperidinone derivatives. These methods include microwave-assisted synthesis and regioselective nucleophilic additions to dihydropyridone precursors. researchgate.net Such approaches facilitate the rapid generation of novel compounds for screening and optimization. The piperidine (B6355638) ring itself is a ubiquitous structural motif found in many natural products and pharmaceuticals, and further substitution can enhance biological activity. acs.org The ability of pyridinone derivatives to act as both hydrogen bond donors and acceptors makes them particularly effective in interacting with biological targets. researchgate.netresearchgate.netnih.gov

Interactive Table: Synthetic Approaches for Piperidinone Scaffolds
Synthetic MethodDescriptionKey Advantages
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions.Rapid reaction times, higher yields, and often cleaner reactions.
Regioselective Nucleophilic AdditionAddition of a nucleophile to a specific position on a dihydropyridone precursor.Precise control over the position of substitution, allowing for targeted derivatization.
Aza-Michael SynthesisThe conjugate addition of an amine to an α,β-unsaturated carbonyl compound.Efficient formation of the piperidone ring with control over stereochemistry. acs.org
Catalytic HydrogenationReduction of pyridine (B92270) derivatives to form piperidines and piperidinones. nih.govCan be tuned to produce specific products by altering catalysts and reaction conditions. nih.gov

The integration of the piperidinone scaffold into more complex molecular architectures, such as spiro compounds, represents a significant area of advanced research. whiterose.ac.uk Spirocyclic systems, where two rings share a single atom, introduce conformational rigidity and three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets. whiterose.ac.uk

The synthesis of spiropiperidines can be approached in two main ways: forming the spirocycle on a pre-existing piperidine ring or constructing the piperidine ring on a pre-formed carbocyclic or heterocyclic system. whiterose.ac.uk A variety of synthetic methodologies, including 1,3-dipolar cycloadditions and ring-closing metathesis, have been successfully employed to create these intricate structures. whiterose.ac.uk For instance, spiro-heterocycles can be synthesized through the cycloaddition of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. researchgate.net The 4-piperidone (B1582916) moiety is a versatile synthon for developing a range of spiro compounds, including piperidino-oxiranes and piperidino-cyclopropanes. niscpr.res.in

Interactive Table: Examples of Spiro Compounds Derived from Piperidones
Spiro Compound ClassSynthetic PrecursorMethod of Synthesis
Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines]3,5-bis(ylidene)-4-piperidones and azomethine ylideDipolar cycloaddition nih.gov
Spiro-oxiraneTetra-substituted 4-piperidoneModern synthetic methodologies niscpr.res.in
Spiro-cyclopropaneTetra-substituted 4-piperidoneModern synthetic methodologies niscpr.res.in
Spiro-pyrrolidineN-allyl-bis(methoxyphenylmethylidene)piperidone and azomethine ylideCycloaddition reaction nih.gov

Studies on Molecular Interactions with Biomolecules (Mechanistic Focus)

A significant thrust of current research is dedicated to understanding the precise molecular interactions between piperidinone derivatives and various biomolecules. This mechanistic focus is crucial for the rational design of compounds with specific biological activities.

Piperidinone derivatives have been investigated for their ability to bind to and modulate the activity of various enzymes, including Poly (ADP-ribose) polymerase (PARP) and HIV-1 protease. The cleavage of PARP is a mode of action assumed for some bioactive 3,5-bis(hydroxyarylidene)-4-piperidones. rsc.org

In the context of HIV-1 protease, a critical enzyme in the viral life cycle, piperidine-containing analogues have been designed as potent inhibitors. nih.govmdpi.com These inhibitors are designed to fit into the active site of the protease, forming key interactions with amino acid residues. nih.govwisdomlib.org For example, introducing a piperidine moiety as a P2-ligand can promote extensive hydrogen bonding and favorable van der Waals interactions within the S2 subsite of the protease. nih.gov The flexibility of the piperidine ring allows it to fill the S2 subsite pocket effectively, leading to potent antiviral activity. nih.gov The design of these inhibitors often incorporates structure-based strategies to enhance "backbone binding," which can help to overcome drug resistance. nih.gov

Computational docking is a powerful tool used to predict the binding modes of ligands within the active sites of proteins and to estimate the strength of these interactions. researchgate.netrsc.orgtandfonline.comrsc.orgbiointerfaceresearch.com This in silico approach allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for a particular target, thereby streamlining the drug discovery process. researchgate.net

Molecular docking studies have been instrumental in understanding the interactions of piperidinone derivatives with their biological targets. nih.gov For instance, docking simulations of piperidine-containing HIV-1 protease inhibitors have provided valuable insights into their ligand-binding properties, showing how the piperidine ring can perfectly fill the S2 subsite pocket and form strong interactions with the protein's residues. nih.gov These computational models are often validated by comparing the predicted binding poses with experimental data from X-ray crystallography. nih.gov The binding energy values calculated from docking studies can help to explain the observed biological activities of different derivatives. dovepress.com

Interactive Table: Key Interactions Identified Through Docking Studies
Compound ClassTarget ProteinKey Predicted Interactions
Piperidine-based HIV-1 Protease InhibitorsHIV-1 ProteaseHydrogen bonding and van der Waals interactions within the S2 subsite. nih.gov
Piperidine derivativesDopamine Receptor D2Prediction of possible binding modes into the active site. tandfonline.com
Piperidine-derived HDM2 inhibitorsHDM2Identification of lead compounds with favorable binding energies. researchgate.net
Piperidine/piperazine-based compoundsSigma 1 Receptor (S1R)Elucidation of the network of interactions with the receptor. rsc.org

Research on piperidinone derivatives is also contributing to a deeper understanding of biological pathways at the molecular level, particularly through the study of enzyme inhibition mechanisms. researchgate.netnih.govmdpi.com Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible or irreversible. libretexts.org

Reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive, depending on how they interact with the enzyme and its substrate. ucl.ac.ukteachmephysiology.com Competitive inhibitors bind to the active site, preventing the substrate from binding. wikipedia.org Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. wikipedia.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. researchgate.net By designing piperidinone derivatives that exhibit specific types of inhibition, researchers can probe the function of particular enzymes within complex biological pathways. nih.gov This knowledge is fundamental to understanding disease mechanisms and developing targeted therapeutic interventions. biorxiv.org

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and telecommunications. nih.goviosrjen.org Organic compounds, particularly those with specific electronic characteristics, have drawn significant attention for their potential NLO properties. nih.gov The investigation into piperidinone derivatives in this context is an emerging field of interest.

Organic molecules with π-bond systems can exhibit fascinating NLO properties due to electric charge delocalization. nih.govresearchgate.net Research using Density Functional Theory (DFT) calculations has provided insight into the NLO characteristics of certain piperidinone derivatives. For example, studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have shown that charge transfer interactions within the molecules are key to their NLO response. researchgate.net The calculated average polarizability (⟨α⟩) and first hyperpolarizability (βtot) values for these compounds were found to be significantly larger than those of standard reference compounds. researchgate.net

The NLO potential is not limited to theoretical studies. Experimental work on newly synthesized piperidine derivatives has demonstrated their efficiency in second harmonic generation (SHG), a key NLO phenomenon. In some cases, the SHG efficiency of novel piperidine-based crystals has been found to be several times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. researchgate.net These findings underscore the potential of the piperidinone framework as a basis for designing novel organic NLO materials. researchgate.netnih.gov

Table 1: NLO Properties of Selected Piperidine Derivatives

Compound Class Investigated Property Key Finding
3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives First Hyperpolarizability (βtot) Values are significantly larger than standard compounds, indicating strong NLO potential. researchgate.net
N-[(1-benzoylpiperidine-4-yl) methyl] benzamide (B126) (BPMB) Second Harmonic Generation (SHG) SHG efficiency is 3.5 times that of KDP, demonstrating practical NLO activity. researchgate.net
2-BIBA, 2-BIMBA, & 2-BIFBA Crystals Second Harmonic Generation (SHG) SHG efficiencies are 2.07, 3.30, and 2.68 times larger than KDP, respectively. researchgate.net

While direct NLO studies on 1,4-Dimethylpiperidin-2-one are not extensively documented, the foundational research on related structures suggests that appropriate functionalization of the piperidinone ring could yield materials with significant NLO properties.

Role as Intermediates in Complex Organic Synthesis

Piperidones are highly valued as intermediates in organic synthesis, primarily because the piperidine ring is a structural motif found in a vast number of natural alkaloids and pharmacologically active compounds. mdma.chresearchgate.netderpharmachemica.comresearchgate.netwikipedia.org The carbonyl group of the piperidinone provides a reactive site for introducing various substituents and constructing more complex molecular frameworks. researchgate.net

The versatility of piperidones as synthetic building blocks is well-documented. researchgate.net They serve as crucial precursors for multi-substituted piperidines, which are prevalent in medicinal chemistry. researchgate.netacs.org For instance, alkylation of 1-substituted-4-piperidones is a key step in synthesizing analogues of the alkaloid tecomanine. rsc.org In one such synthesis, 3-Acetonyl-1-benzyl-5-methyl-4-piperidone was successfully cyclized to form a hexahydropyrindin-6-one, demonstrating the utility of the piperidinone intermediate in building complex heterocyclic systems. rsc.org

Furthermore, piperidinone derivatives are instrumental in the synthesis of important pharmaceuticals. Chiral 2-substituted 4-piperidone building blocks have been used to create analogues of Donepezil, a drug used in the management of Alzheimer's disease. acs.org Similarly, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) highlights its importance as a pharmaceutical intermediate. researchgate.net The nitro-Mannich reaction is another versatile tool where piperidinone-based scaffolds are employed to synthesize a variety of bioactive compounds. researchgate.net

Table 2: Examples of Piperidinones in Complex Synthesis

Piperidinone Intermediate Synthetic Transformation Target Molecule/Class
1-Alkyl-4-piperidones Alkylation and Cyclization Reduced 2-pyrindin-6-ones (Alkaloid Analogues). rsc.org
Chiral 2-substituted 4-piperidones Multi-step Synthesis Donepezil Analogues (Anti-Alzheimer's Agents). acs.org
N-protected piperidin-2-one Asymmetric Alkylation (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (Pharmaceutical Intermediate). researchgate.net
4-Piperidone Derivatives Nitro-Mannich Reaction Diverse Bioactive Compounds and Drugs. researchgate.net

Future Perspectives in Academic Research on Piperidinone Compounds

The future of academic research on piperidinone compounds is poised for significant advancement, driven by their established versatility and potential in diverse scientific fields. Several key trends are expected to shape the trajectory of this research area.

A primary focus will remain on the development of novel, efficient, and stereoselective synthetic methodologies. mdma.chmdpi.com The demand for enantiomerically pure piperidine derivatives for pharmaceutical applications continues to fuel innovation in asymmetric synthesis and catalysis. acs.orgresearchgate.net The creation of extensive libraries of piperidinone-based compounds will be crucial for drug discovery programs. nih.gov

The application of piperidinones as scaffolds in medicinal chemistry is expected to expand considerably. ajchem-a.comnih.gov Researchers are actively designing and synthesizing new derivatives to target a wide range of diseases. Piperidones are key building blocks for compounds with potential anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netacs.orgrsc.org Future work will likely involve integrating computational methods, such as molecular docking and DFT studies, to rationally design molecules with enhanced potency and specificity. nih.govrsc.org

Beyond pharmaceuticals, the exploration of piperidinones in materials science represents a promising frontier. As discussed, their potential for NLO applications is an area of growing interest. nih.gov Future research will likely focus on synthesizing piperidinone-containing polymers and crystals, and tuning their electronic and optical properties through strategic chemical modifications.

Finally, there is a growing emphasis on developing "green" and sustainable synthetic routes for piperidinone derivatives. derpharmachemica.com The use of environmentally benign catalysts and solvents is becoming an important consideration in academic and industrial chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.